Propargyl-PEG7-acid

Overview

Description

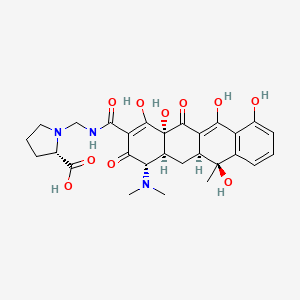

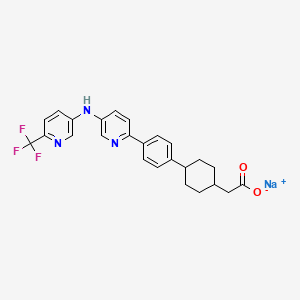

Propargyl-PEG7-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of Propargyl-PEG7-acid involves the use of a highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom . This allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .Molecular Structure Analysis

The molecular weight of Propargyl-PEG7-acid is 392.5 g/mol . Its molecular formula is C18H32O9 .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG7-acid can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc) to yield a stable triazole linkage .Physical And Chemical Properties Analysis

Propargyl-PEG7-acid is a liquid .Scientific Research Applications

Synthesis of Heterobifunctional Poly (ethylene glycol)

Propargyl-PEG7-acid is used in the synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives . These derivatives have hydroxyl, carboxyl, mercapto, or hydrazide end groups. The bifunctional PEG’s hydroxyl group can be modified with succinic anhydride, cysteamide, or tert-butyl carbazate to introduce these groups .

Development of PEG-based Bioconjugates

The heterobifunctional PEG derivatives synthesized using Propargyl-PEG7-acid can be used in the development of PEG-based bioconjugates . These bioconjugates have a variety of biomedical applications .

Protein Modification

Propargyl-PEG7-acid and its derivatives can be used for protein modification . This is one of the key biomedical applications of PEG .

PEG-Drug Conjugates

Propargyl-PEG7-acid can be used in the synthesis of PEG-drug conjugates . These conjugates have significant potential in the field of drug delivery .

Polymer Micelles

Propargyl-PEG7-acid and its derivatives can be used in the formation of polymer micelles . These micelles can be used for drug delivery .

3-D Scaffold Materials in Tissue Engineering

Propargyl-PEG7-acid and its derivatives can be used in the development of 3-D scaffold materials for tissue engineering . These materials can support the growth and differentiation of cells .

Synthesis of Antibody-Drug Conjugates (ADCs)

Propargyl-PEG7-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Click Chemistry Reagent

Propargyl-PEG7-acid is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is widely used in the field of chemical biology and materials science .

Mechanism of Action

Target of Action

Propargyl-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the molecules that it is designed to link together. In the case of PROTACs, these targets are typically an E3 ubiquitin ligase and a protein of interest . For ADCs, the targets are an antibody and a cytotoxic drug .

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" . This reaction involves the alkyne group in the Propargyl-PEG7-acid molecule and an azide group in the target molecule . The result is a stable triazole linkage that connects the two molecules .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG7-acid are largely dependent on the specific molecules it is used to link together. In the case of PROTACs, the compound can influence the ubiquitin-proteasome system, leading to the degradation of specific target proteins . For ADCs, the compound can affect the delivery of cytotoxic drugs to cancer cells .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the molecules it is used to link together .

Result of Action

The molecular and cellular effects of Propargyl-PEG7-acid’s action are again dependent on the specific molecules it is used to link. In the context of PROTACs, the result can be the selective degradation of a target protein . For ADCs, the result can be the targeted delivery of a cytotoxic drug to cancer cells, leading to their death .

Action Environment

The action of Propargyl-PEG7-acid can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound can be influenced by temperature and storage conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXGERMSMMAGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231911 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2093154-00-6 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093154-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

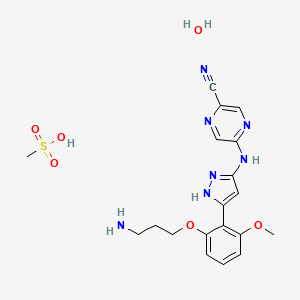

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)